Intra-Series Potency Differentiation: Compd 7 vs. Compd 2 and Compd 3
Within the identical fused tricyclic tetrahydroquinoline-imidazolone chemical series, Zika virus-IN-3 (Compd 7) exhibits an intermediate antiviral potency that defines its specific utility position. The compound's EC50 of 3.4 μM places it between the more potent Compd 2 (1.56 μM) and the less potent Compd 3 (7.4 μM) [1][2]. This 4.7-fold potency gradient across only three structurally related compounds demonstrates that minor substituent modifications produce substantial activity differences, invalidating the assumption that any analog from this series is interchangeable.
| Evidence Dimension | Antiviral potency (EC50 against ZIKV) |
|---|---|
| Target Compound Data | EC50 = 3.4 μM |
| Comparator Or Baseline | Compd 2: EC50 = 1.56 μM; Compd 3: EC50 = 7.4 μM |
| Quantified Difference | 2.2-fold less potent than Compd 2; 2.2-fold more potent than Compd 3 |
| Conditions | Same chemical series; cell-based ZIKV infection assay conditions as reported in Xu et al., Bioorg Chem 2020 |
Why This Matters
This intra-series quantification enables researchers to select Compd 7 specifically for experiments requiring intermediate potency rather than maximal inhibition, such as resistance selection studies or combinatorial screening where excessively potent compounds may mask synergistic effects.
- [1] Bin Xu, et al. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one. Bioorg Chem. 2020 Nov;104:104205. PMID: 32916389. View Source
- [2] MedChemExpress. Zika virus-IN-1 (EC50 1.56 μM), IN-2 (7.4 μM), IN-3 (3.4 μM) comparative product data. HY-146191/HY-146192/HY-146193. View Source
